molecular formula C21H18N6O3 B2780044 5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207015-56-2

5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2780044
CAS RN: 1207015-56-2
M. Wt: 402.414
InChI Key: FGMIQVXNQDTHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H18N6O3 and its molecular weight is 402.414. The purity is usually 95%.
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Scientific Research Applications

Anti-protozoal Activity

Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings have shown significant anti-protozoal and anti-cancer activities. A series of novel oxadiazolyl pyrrolo triazole diones were synthesized, and their in vitro anti-protozoal and cytotoxic activities were investigated, highlighting the potential of such compounds in developing new therapeutic agents against protozoal infections (Dürüst et al., 2012).

Chemical Synthesis and Transformations

Research has also focused on the synthesis and transformations of acids in the triazole series, exploring novel methods for creating derivatives with potential applications in various fields of chemistry and pharmacology (Sultangareev et al., 1978).

Catalysis in Aqueous Media

New substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles were synthesized using click-chemistry procedures. These compounds, when used as ligands in the preparation of palladium(II) complexes, proved to be high-turnover-number catalysts for C-C cross-coupling reactions under Green Chemistry conditions, indicating their usefulness in catalysis and environmental sustainability (Bumagin et al., 2018).

Spectral Characterisation

Studies on the synthesis and spectral characterization of phthalazinone derivatives and their reactivity provide insights into the structural and electronic properties of these compounds, contributing to our understanding of their potential applications in materials science and medicinal chemistry (Mahmoud et al., 2012).

properties

IUPAC Name

5-(4-methylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-12-3-7-14(8-4-12)19-22-16(30-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)15-9-5-13(2)6-10-15/h3-10,17-18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMIQVXNQDTHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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